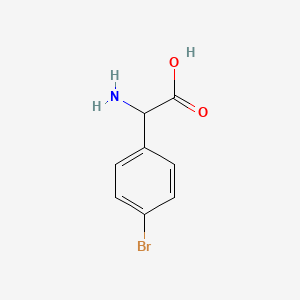

2-amino-2-(4-bromophenyl)acetic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLQICUORRMFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60991364 | |

| Record name | Amino(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71079-03-3 | |

| Record name | Amino(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(4-bromophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-amino-2-(4-bromophenyl)acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-amino-2-(4-bromophenyl)acetic Acid

Abstract

This compound, a non-canonical, halogenated amino acid, serves as a pivotal chiral building block in modern medicinal chemistry. Its structure, featuring a bromophenyl moiety, offers a unique combination of steric and electronic properties, making it a valuable precursor for a range of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the principal synthetic pathways for this compound, targeting researchers and drug development professionals. We will conduct a deep dive into the mechanisms and practical considerations of classical methods, namely the Strecker and Bucherer-Bergs syntheses. Furthermore, this document will address the critical aspect of stereocontrol, present a detailed experimental protocol for the Strecker synthesis, and outline standard procedures for purification and characterization.

Introduction: The Strategic Value of a Halogenated Phenylglycine

In the landscape of drug discovery, non-proteinogenic amino acids are indispensable tools for designing novel therapeutics. They allow for the exploration of chemical space beyond that offered by the 20 common amino acids, enabling the fine-tuning of pharmacological profiles. This compound, a derivative of phenylglycine, is of particular interest for several reasons:

-

Pharmaceutical Scaffolding: As a substituted phenylglycine, it forms the core of numerous biologically active molecules. The bromine atom, in particular, enhances its utility for further chemical modification.[1]

-

Modulation of Physicochemical Properties: The presence of a bromine atom at the para-position significantly alters the molecule's lipophilicity, electronic character, and potential for halogen bonding, which can critically influence drug-receptor interactions and pharmacokinetic properties.

-

Chiral Pool Synthesis: The molecule possesses a chiral center at the α-carbon. Access to its individual (R)- and (S)-enantiomers is highly sought after for the stereoselective synthesis of complex APIs, as different enantiomers can exhibit vastly different efficacy and toxicity profiles.[1][2]

This guide aims to equip scientists with the foundational knowledge required to synthesize and utilize this versatile compound effectively.

Physicochemical and Structural Data

A summary of the key properties of racemic this compound is provided below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Bromophenylglycine, DL-4-Bromophenylglycine | [2][4] |

| CAS Number | 71079-03-3 (racemate) | [3][5] |

| Molecular Formula | C₈H₈BrNO₂ | [3] |

| Molecular Weight | 230.06 g/mol | [3][6] |

| Melting Point | 273-274 °C | [6] |

| Appearance | White solid / powder |

Core Synthetic Strategies: From Aldehyde to Amino Acid

The synthesis of this compound typically starts from the readily available precursor, 4-bromobenzaldehyde.[7] Two classical, time-tested methodologies dominate the synthetic landscape: the Strecker synthesis and the Bucherer-Bergs reaction.

Pathway 1: The Strecker Synthesis

Discovered by Adolph Strecker, this method is one of the most fundamental and versatile routes to α-amino acids.[8] It is a three-component reaction involving an aldehyde, ammonia, and cyanide, which proceeds in two main stages: the formation of an α-aminonitrile followed by its hydrolysis.[9][10]

Mechanism and Rationale:

-

Iminium Ion Formation: The reaction commences with the nucleophilic attack of ammonia on the carbonyl carbon of 4-bromobenzaldehyde. This is often facilitated by a mildly acidic medium (e.g., from NH₄Cl), which protonates the carbonyl oxygen, rendering the aldehyde more electrophilic.[9] Subsequent dehydration yields a reactive iminium ion intermediate.

-

Cyanide Addition: A cyanide source, such as KCN or NaCN, then acts as a nucleophile, attacking the iminium carbon to form the stable α-aminonitrile, 2-amino-2-(4-bromophenyl)acetonitrile.[8] This step creates the crucial carbon-carbon bond of the final amino acid backbone.

-

Nitrile Hydrolysis: The final stage involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under harsh acidic (e.g., strong HCl) or basic conditions, which protonates or activates the nitrile for successive nucleophilic attacks by water, ultimately liberating the final amino acid product.[9]

The primary advantage of the Strecker synthesis is its operational simplicity, often being performed as a one-pot reaction. However, its major drawbacks are the use of highly toxic cyanide reagents and the production of a racemic mixture of the amino acid, requiring a subsequent resolution step if a single enantiomer is desired.[1]

Caption: High-level overview of the Strecker synthesis pathway.

Pathway 2: The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is another powerful multicomponent method for preparing α-amino acids, proceeding through a hydantoin intermediate.[11][12] It utilizes an aldehyde or ketone, potassium cyanide, and ammonium carbonate.

Mechanism and Rationale:

-

Cyanohydrin and Aminonitrile Formation: Similar to the Strecker synthesis, the reaction likely involves the initial formation of intermediates like a cyanohydrin (from the aldehyde and cyanide) and an aminonitrile (from the reaction with ammonia released by the ammonium carbonate).[11][13]

-

Cyclization to Hydantoin: The key step is the reaction of the aminonitrile with carbon dioxide (also derived from the ammonium carbonate) to form a carbamic acid derivative. This intermediate undergoes intramolecular cyclization to yield a 5-(4-bromophenyl)hydantoin.[12]

-

Hydantoin Hydrolysis: The resulting hydantoin is a stable, often crystalline solid that can be isolated and purified. Subsequent hydrolysis, typically under strong basic conditions (e.g., with Ba(OH)₂ or NaOH) followed by acidification, cleaves the heterocyclic ring to afford the desired α-amino acid.[13]

This pathway offers the advantage of producing a stable, easily purifiable intermediate (the hydantoin). The overall yields are often comparable to the Strecker synthesis, but it similarly produces a racemic product and involves toxic cyanides.

Caption: High-level overview of the Bucherer-Bergs synthesis.

Addressing Chirality: The Pursuit of Enantiopure Compounds

As previously noted, the classical syntheses yield racemic mixtures. In drug development, accessing single enantiomers is paramount. While classical resolution of the racemate (e.g., via diastereomeric salt formation) is an option, modern synthetic chemistry prioritizes asymmetric methods.

Catalytic asymmetric synthesis offers an elegant solution to directly produce enantiomerically enriched amino acids.[1] While a specific, widely adopted catalytic asymmetric Strecker or Bucherer-Bergs reaction for this compound is not prominently documented in introductory literature, the principles are well-established for other amino acids. These methods typically involve replacing ammonia with a chiral amine auxiliary or, more efficiently, using a chiral catalyst to control the facial attack of the cyanide nucleophile on the imine intermediate, thereby setting the stereochemistry at the α-carbon. Development in this area is a key focus for process chemists seeking more efficient and atom-economical routes to enantiopure pharmaceutical building blocks.

Detailed Experimental Protocol: Strecker Synthesis

The following protocol is a representative procedure for the laboratory-scale synthesis of racemic this compound.

Causality and Rationale:

-

Reagent Stoichiometry: An excess of ammonium chloride and potassium cyanide is used to drive the equilibrium towards the formation of the α-aminonitrile intermediate.

-

Solvent System: An aqueous ethanol or methanol mixture is often used to ensure the solubility of both the organic aldehyde and the inorganic salts.

-

Hydrolysis Conditions: Concentrated hydrochloric acid is a robust reagent for the complete hydrolysis of the nitrile to the carboxylic acid and the ammonium salt of the amine, which is then neutralized to yield the zwitterionic amino acid.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity | Moles |

| 4-Bromobenzaldehyde | 185.02 | 18.5 g | 0.10 |

| Potassium Cyanide (KCN) | 65.12 | 7.8 g | 0.12 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 8.0 g | 0.15 |

| Ethanol (95%) | - | 100 mL | - |

| Water | - | 50 mL | - |

| Conc. Hydrochloric Acid (HCl) | - | 100 mL | - |

| Ammonium Hydroxide (NH₄OH) | - | As needed | - |

!!! EXTREME CAUTION !!! Potassium cyanide is a highly potent and fast-acting poison. All operations involving KCN must be performed in a certified chemical fume hood. An emergency cyanide antidote kit must be available. Acidification of cyanide solutions will liberate deadly hydrogen cyanide (HCN) gas.

Step-by-Step Procedure:

-

Formation of the α-Aminonitrile: a. In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (8.0 g) and potassium cyanide (7.8 g) in 50 mL of deionized water. b. To this solution, add 100 mL of ethanol. Cool the mixture to 0-5 °C in an ice bath. c. Separately, dissolve 4-bromobenzaldehyde (18.5 g) in a minimal amount of warm ethanol and allow it to cool. d. Add the 4-bromobenzaldehyde solution dropwise to the cold, stirred cyanide/ammonium chloride solution over 30 minutes. e. After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). A precipitate of the aminonitrile may form.

-

Isolation and Hydrolysis of the Intermediate: a. (Safety First) In a well-ventilated fume hood, carefully pour the reaction mixture into a 1 L beaker containing 100 mL of concentrated hydrochloric acid. This step will generate some HCN gas. b. Transfer the acidic mixture back to a round-bottom flask suitable for reflux. c. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress can be monitored by TLC until the aminonitrile intermediate is consumed. d. After hydrolysis is complete, allow the mixture to cool to room temperature.

-

Work-up and Purification: a. Cool the acidic solution in an ice bath. b. Slowly and carefully neutralize the solution by adding concentrated ammonium hydroxide dropwise. The pH should be adjusted to the isoelectric point of the amino acid (typically pH 5-6), at which point the product will have minimal solubility and precipitate out. c. Collect the crude white precipitate by vacuum filtration using a Büchner funnel. d. Wash the solid with two portions of cold deionized water (2x 30 mL) and then with cold ethanol (2x 20 mL) to remove residual salts and impurities. e. Recrystallize the crude product from a hot water/ethanol mixture to obtain pure this compound. f. Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.

Purification and Analytical Characterization

The primary method for purifying the final product is recrystallization , which leverages the compound's lower solubility in cold solvents compared to hot solvents to remove soluble impurities.

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Observations |

| ¹H NMR | Aromatic protons (doublets in the ~7.5 ppm region), α-proton (singlet or multiplet, ~4.5-5.0 ppm), and broad signals for the -NH₂ and -COOH protons (variable). |

| ¹³C NMR | Signals corresponding to the carboxylic acid carbonyl (~170-180 ppm), the aromatic carbons (including the C-Br carbon), and the α-carbon (~55-65 ppm). |

| FT-IR (KBr Pellet) | Characteristic absorptions for N-H stretching (amine, ~3000-3300 cm⁻¹), broad O-H stretching (carboxylic acid, ~2500-3300 cm⁻¹), C=O stretching (carbonyl, ~1700 cm⁻¹), and C-Br stretching. |

| Mass Spectrometry (ESI) | Expected [M+H]⁺ peak at m/z ≈ 230.98/232.98 (characteristic isotopic pattern for bromine). |

| Melting Point | Should be sharp and consistent with the literature value (~273-274 °C).[6] |

Conclusion

This compound is a high-value building block for pharmaceutical research and development. Its synthesis is well-established through classical methods like the Strecker and Bucherer-Bergs reactions, which provide reliable access to the racemic material from 4-bromobenzaldehyde. While these methods are robust, they rely on toxic reagents and necessitate further steps for chiral resolution. The future of synthesizing this and similar compounds lies in the development of safer, more sustainable, and stereoselective catalytic methods. Such advancements will undoubtedly accelerate the discovery and development of next-generation therapeutics that incorporate this crucial structural motif.

References

- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]

- 2. (R)-2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 6934098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DL-4-Bromophenylglycine CAS#: 42718-15-0 [amp.chemicalbook.com]

- 5. This compound [oakwoodchemical.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 13. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-2-(4-bromophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic α-amino acid, represents a pivotal structural motif in medicinal chemistry and drug development. Its unique architecture, featuring a stereocenter and a reactive bromophenyl group, renders it a valuable chiral building block for the synthesis of complex molecular entities with therapeutic potential. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both established data and detailed, field-proven methodologies for its characterization. The ensuing discussion is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this versatile molecule in their scientific endeavors.

Introduction: The Strategic Importance of this compound in Drug Discovery

The pursuit of novel therapeutic agents is a cornerstone of modern pharmaceutical research. Within this landscape, the design and synthesis of molecules with precisely defined three-dimensional structures are paramount for achieving desired biological activity and minimizing off-target effects. This compound emerges as a compound of significant interest due to a confluence of advantageous structural features.

-

Chirality as a Determinant of Biological Function: The presence of a chiral center at the α-carbon is a key attribute. It is well-established that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. The availability of both (R)- and (S)-enantiomers of this compound provides a valuable platform for stereoselective synthesis, enabling the development of enantiomerically pure active pharmaceutical ingredients (APIs).[1]

-

The Role of the Bromophenyl Moiety: The bromine atom at the para-position of the phenyl ring is not merely a passive substituent. Its electronegativity and size influence the molecule's electronic distribution and lipophilicity. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in enhancing drug-receptor binding affinity and selectivity. Crucially, the bromine atom also serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.[1]

-

A Scaffold for Diverse Therapeutic Applications: As a substituted phenylglycine derivative, this compound is a valuable building block in pharmaceutical synthesis.[1] Derivatives of this compound have been investigated for a range of biological activities, including their potential as antimicrobial agents. This underscores the potential of this scaffold for the discovery of new drugs with diverse therapeutic applications.

This guide will now delve into the specific physicochemical properties of this compound, providing a detailed and practical framework for its scientific investigation.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties govern its behavior in both chemical reactions and biological systems.

General and Computed Properties

The fundamental identifiers and computed properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Bromo-DL-phenylglycine, amino(4-bromophenyl)acetic acid | [2] |

| CAS Number | 71079-03-3 | [2][3][4][5] |

| Molecular Formula | C₈H₈BrNO₂ | [2][4] |

| Molecular Weight | 230.06 g/mol | [1][2][3][4] |

| Melting Point | 273-274 °C | [3] |

| Boiling Point | 363.2 °C at 760 mmHg | [3] |

| Flash Point | 173.5 °C | [3] |

| Density | 1.7 g/cm³ | [3] |

| XLogP3 | -1 | [3] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Solubility Profile

The solubility of an amino acid is a critical parameter, influencing its suitability for various experimental conditions and its bioavailability in biological systems. Amino acids, being zwitterionic, exhibit variable solubility depending on the solvent's polarity and pH.[6]

Expected Solubility Behavior:

-

Water: As an amino acid, this compound is expected to be soluble in water.[6] The presence of the polar amino and carboxylic acid groups facilitates interaction with water molecules.

-

Organic Solvents: Its solubility in non-polar organic solvents is anticipated to be limited. However, it may exhibit some solubility in polar organic solvents such as ethanol and methanol.

Experimental Protocol for Determining Solubility:

The following protocol provides a standardized method for quantitatively determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, ethanol, methanol, dichloromethane, acetone)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Acid-Base Properties: pKa Determination

The pKa values of the ionizable groups (the α-carboxylic acid and α-amino group) are fundamental to understanding the ionization state of this compound at different pH values. This, in turn, dictates its solubility, reactivity, and interaction with biological targets. The pKa can be accurately determined by acid-base titration.[7][8]

Experimental Protocol for pKa Determination via Titration:

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

-

-

Titration with Acid (to determine pKa1):

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized 0.1 M HCl solution, adding small, precise increments (e.g., 0.2 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH drops significantly and plateaus at a low value.

-

-

Titration with Base (to determine pKa2):

-

In a separate experiment, or by continuing from the isoelectric point, titrate a fresh solution of the amino acid with the standardized 0.1 M NaOH solution.

-

Add the NaOH in small increments, recording the pH after each addition.

-

Continue the titration until the pH rises significantly and plateaus at a high value.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant (HCl and NaOH) added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).

-

The isoelectric point (pI) is the pH at the equivalence point between the two pKa values.

-

Diagram: Logic of pKa Determination via Titration

Caption: Logical flow for determining pKa values through acid-base titration.

Synthesis and Spectroscopic Characterization

Synthesis via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids.[1] This two-step process begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired amino acid.[9]

Overall Reaction:

4-bromobenzaldehyde + NH₃ + HCN → 2-amino-2-(4-bromophenyl)acetonitrile 2-amino-2-(4-bromophenyl)acetonitrile + H₂O/H⁺ → this compound

Step-by-Step Laboratory Protocol (Adapted from similar syntheses): [10]

Stage 1: Formation of 2-amino-2-(4-bromophenyl)acetonitrile

Materials:

-

4-bromobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Methanol or Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzaldehyde in methanol.

-

Add a solution of ammonium chloride in water to the flask with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium cyanide to the reaction mixture while maintaining the low temperature.

-

Allow the reaction to stir at room temperature for several hours or overnight.

-

The resulting α-aminonitrile may precipitate and can be collected by filtration.

Stage 2: Hydrolysis to this compound

Materials:

-

2-amino-2-(4-bromophenyl)acetonitrile (from Stage 1)

-

Concentrated hydrochloric acid (HCl)

-

Reflux apparatus

Procedure:

-

Combine the α-aminonitrile with concentrated HCl in a round-bottom flask.

-

Heat the mixture to reflux for several hours to hydrolyze the nitrile group.

-

After cooling, the amino acid hydrochloride salt may precipitate.

-

Collect the solid by filtration.

-

To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point using a base (e.g., aqueous ammonia).

-

The precipitated this compound can be collected by filtration, washed with cold water and ethanol, and dried.

Diagram: Strecker Synthesis Workflow

Caption: Stepwise workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the bromophenyl ring. The para-substitution pattern will result in a characteristic AA'BB' system.

-

α-Proton: A singlet around δ 4.0-5.0 ppm for the proton attached to the α-carbon.

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

-

Carboxylic Acid Proton: A very broad singlet for the -COOH proton, often at δ > 10 ppm, which may be unobserved in some deuterated solvents due to exchange.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Carbonyl Carbon: A signal in the range of δ 170-180 ppm for the carboxylic acid carbon.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), including the carbon bearing the bromine atom (which will be shifted relative to the others).

-

α-Carbon: A signal around δ 55-65 ppm for the α-carbon.

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band from approximately 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond.

-

N-H Stretch: A medium intensity band around 3000-3300 cm⁻¹ corresponding to the amine N-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹, indicating the presence of the carbon-bromine bond.

Mass Spectrometry (MS):

-

Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). For C₈H₈BrNO₂, the expected molecular ion peaks would be around m/z 229 and 231.

Conclusion

This compound is a compound of considerable utility in the field of drug discovery and development. This guide has provided a detailed overview of its key physicochemical properties, including its molecular structure, solubility, and acid-base characteristics. Furthermore, it has outlined robust experimental protocols for the determination of these properties and for the synthesis and spectroscopic characterization of the molecule. By leveraging the information and methodologies presented herein, researchers can confidently and effectively incorporate this versatile building block into their synthetic strategies, paving the way for the creation of novel and impactful therapeutic agents.

References

- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]

- 2. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound [oakwoodchemical.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. microbenotes.com [microbenotes.com]

- 7. scribd.com [scribd.com]

- 8. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

2-amino-2-(4-bromophenyl)acetic acid CAS number 71079-03-3

An In-Depth Technical Guide to 2-Amino-2-(4-bromophenyl)acetic Acid (CAS: 71079-03-3)

Abstract

This compound, a halogenated derivative of the aromatic amino acid phenylglycine, stands as a pivotal chiral building block in modern medicinal chemistry and organic synthesis.[1] Its structure, featuring a stereocenter at the α-carbon and a bromine-substituted phenyl ring, offers a unique combination of chirality and reactivity, making it a highly valuable precursor for Active Pharmaceutical Ingredients (APIs).[1][2] The bromine atom not only influences the molecule's electronic properties and lipophilicity but also serves as a versatile synthetic handle for advanced molecular engineering, such as cross-coupling reactions.[1][2] This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, with a focus on the practical insights required for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's fundamental properties is the bedrock of its application. This non-natural, α-amino acid is typically a solid at room temperature.[3]

Physical and Chemical Properties

The key physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 71079-03-3 | [3][4][5][6] |

| Molecular Formula | C₈H₈BrNO₂ | [4][5][6] |

| Molecular Weight | 230.06 g/mol | [4][5][6] |

| Melting Point | 273-274 °C | [3][4][5] |

| Boiling Point (Est.) | 363.2 °C at 760 mmHg | [4][5] |

| Density (Est.) | 1.7 ± 0.1 g/cm³ | [4][5] |

| Topological Polar Surface Area | 63.3 Ų | [4][6] |

| XLogP3 | -1 | [4][6] |

| Appearance | Solid | [3] |

Spectroscopic Signature

Spectroscopic analysis is critical for structure verification and purity assessment. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.

| Technique | Expected Peaks and Rationale |

| ¹H NMR | Signals for aromatic protons (typically in the δ 7.0-7.6 ppm range), a singlet for the α-proton (methine), and broad signals for the amino (NH₂) and carboxylic acid (OH) protons. The exact shifts will vary with the solvent used. |

| ¹³C NMR | Resonances for the carboxyl carbon (>170 ppm), aromatic carbons (120-140 ppm range), and the α-carbon. The carbon attached to the bromine will have a characteristic shift.[7] |

| FTIR | A broad O-H stretch from the carboxylic acid overlapping with N-H stretches (approx. 3300-3500 cm⁻¹). A strong C=O carbonyl stretch for the carboxylic acid around 1700-1725 cm⁻¹. N-H bending vibrations are expected around 1560-1640 cm⁻¹. The C-Br stretch will appear in the fingerprint region (<800 cm⁻¹).[1] |

| Mass Spec. | The molecular ion peak [M]+ should be observable, along with a characteristic isotopic pattern [M+2]+ of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

Synthesis and Purification

The classical Strecker synthesis is a robust and widely adopted method for preparing α-amino acids, including this compound.[1] This pathway, however, inherently produces a racemic mixture, which necessitates subsequent chiral resolution for stereospecific applications.

Experimental Protocol: Racemic Synthesis via Strecker Reaction

This protocol outlines the synthesis from 4-bromobenzaldehyde. The causality behind this choice is its high efficiency in forming the α-amino acid backbone in a one-pot fashion.

Step 1: Formation of the α-Aminonitrile Intermediate

-

Rationale: This step combines the aldehyde, a cyanide source, and an ammonia source to form the key aminonitrile intermediate.

-

Procedure:

-

In a well-ventilated fume hood, dissolve 4-bromobenzaldehyde in a suitable solvent like methanol or ethanol.

-

Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide, while maintaining the temperature at 0-5 °C with an ice bath.

-

Stir the reaction mixture vigorously for several hours to overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Hydrolysis of the α-Aminonitrile

-

Rationale: The nitrile group is hydrolyzed under acidic conditions to yield the final carboxylic acid.

-

Procedure:

-

Once the formation of the aminonitrile is complete, carefully acidify the reaction mixture with concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

-

Cool the mixture and adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide) to precipitate the product.

-

Filter the crude product, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

-

Step 3: Purification

-

Rationale: Recrystallization is used to remove unreacted starting materials and side products.

-

Procedure:

-

Dissolve the crude solid in a minimal amount of hot water or an appropriate aqueous solvent mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Filter the purified crystals and dry them thoroughly. Purity should be assessed by HPLC and melting point.

-

Synthesis Workflow Diagram

Caption: Workflow for the racemic synthesis of the target compound via the Strecker reaction.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its dual functionality, which allows for a wide range of chemical transformations. It serves as a scaffold for building molecular complexity.

-

N-Terminus Reactivity (Amino Group): The amino group is a potent nucleophile.

-

Acylation: Reacts readily with acyl chlorides or anhydrides to form amides. This is often used to install protecting groups or to incorporate the amino acid into a peptide chain.[1]

-

Sulfonylation: Reacts with sulfonyl chlorides (e.g., tosyl chloride) to produce stable sulfonamides, a common moiety in many drug molecules.[1]

-

-

C-Terminus Reactivity (Carboxyl Group):

-

Esterification: Can be converted to methyl or ethyl esters, for example, through Fischer esterification, which can protect the carboxylic acid or modify the compound's solubility.[8]

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄, yielding the corresponding amino alcohol, 2-amino-2-(4-bromophenyl)ethanol.[1]

-

-

Aromatic Ring Reactivity (Bromo Group):

-

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a powerful strategy for SAR studies.

-

Caption: Key reactive sites and common derivatization pathways for the title compound.

Applications in Drug Discovery and Development

The chirality of this compound is a critical attribute, as the biological activity of many drugs is stereospecific.[1] This compound serves as a valuable starting material for the enantiomerically pure synthesis of APIs.[1]

Chiral Building Block for APIs

Different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] Using enantiopure (R)- or (S)-2-amino-2-(4-bromophenyl)acetic acid ensures the synthesis of the desired stereoisomer of the final drug product, enhancing efficacy and safety.

Scaffold for Peptidomimetics and SAR Studies

Incorporating this non-natural amino acid into peptide sequences or small molecule libraries allows researchers to probe drug-receptor interactions.[1]

-

Conformational Constraint: The bulky bromophenyl group can restrict the conformational flexibility of a peptide backbone, potentially locking it into a bioactive conformation.

-

Modulating Properties: The bromine atom increases lipophilicity and can participate in halogen bonding, a key non-covalent interaction that can enhance binding affinity to a biological target.[2]

-

Vector for Further Synthesis: As mentioned, the bromine atom is a synthetic handle. Libraries of compounds can be generated from a common intermediate by applying various cross-coupling reactions, which is a highly efficient strategy for exploring structure-activity relationships (SAR).[2]

Chiral Resolution: Isolating Enantiomers

Since the Strecker synthesis yields a racemate, an effective resolution method is paramount for pharmaceutical applications.[1][9] Chiral HPLC is the gold standard for both analytical and preparative separation.

Protocol: Analytical Chiral HPLC Method Development

-

Rationale: To resolve the (R)- and (S)-enantiomers for purity analysis. The choice of a chiral stationary phase (CSP) is critical, as it creates a chiral environment where the two enantiomers interact differently, leading to different retention times.

-

Procedure:

-

Column Selection: Screen various CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds. A column like the (R,R) Whelk-O1 has been shown to be effective for similar structures.[10]

-

Mobile Phase Optimization:

-

Start with a normal-phase mobile phase, such as a mixture of n-hexane and ethanol.

-

Add small amounts of an acidic modifier (e.g., trifluoroacetic acid, TFA) to suppress the ionization of the carboxylic acid and an amine modifier (e.g., isopropylamine) to improve peak shape by interacting with the stationary phase.[10]

-

Systematically vary the ratio of hexane to ethanol to optimize the resolution and retention time. A good starting point could be 90:10 (Hexane:Ethanol) with 0.1% TFA.

-

-

Detection: Use a UV detector set to a wavelength where the bromophenyl chromophore absorbs strongly (e.g., ~220 nm).

-

Validation: The method should be validated for specificity, linearity, accuracy, and precision. A resolution factor (Rs) of greater than 2.0 between the enantiomeric peaks is generally considered sufficient.[10]

-

Safety and Handling

Proper handling is essential when working with any chemical reagent. This compound requires standard laboratory precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5][6]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[5][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[11][12]

-

Handling: Avoid creating dust.[5] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][11]

-

Conclusion

This compound (CAS 71079-03-3) is far more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its unique structural features—a chiral center, a reactive amino group, a versatile carboxyl group, and a functionalizable aromatic ring—provide a rich platform for synthetic chemists to design and create novel molecules with therapeutic potential. A thorough understanding of its synthesis, characterization, reactivity, and handling, as outlined in this guide, is crucial for harnessing its full potential in the development of next-generation pharmaceuticals.

References

- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 71079-03-3 this compound AKSci W8014 [aksci.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 8. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 10. tsijournals.com [tsijournals.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

(R)-2-amino-2-(4-bromophenyl)acetic acid structure

An In-Depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)acetic Acid: Structure, Synthesis, and Application

Introduction

(R)-2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic α-amino acid, serves as a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its structure, featuring a stereogenic center directly attached to a halogenated aromatic ring, provides a unique combination of chirality and chemical reactivity. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's structure, physicochemical properties, enantioselective synthesis strategies, analytical characterization, and its significant role as a scaffold for creating novel therapeutic agents. The bromine atom, in particular, not only influences the molecule's electronic properties but also acts as a versatile synthetic handle for advanced molecular engineering, such as cross-coupling reactions.[1]

Physicochemical and Structural Properties

The fundamental identity of a chemical entity is defined by its structure and physical characteristics. (R)-2-amino-2-(4-bromophenyl)acetic acid is distinguished by a specific three-dimensional arrangement of its atoms, which is crucial for its interactions in biological systems.[1]

Core Data

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-2-(4-bromophenyl)acetic acid | [2] |

| Synonyms | (R)-2-(4-Bromophenyl)glycine, D-4-Bromophenylglycine | [2] |

| CAS Number | 1260220-71-0 | [3][4] |

| Molecular Formula | C₈H₈BrNO₂ | [2][3] |

| Molecular Weight | 230.06 g/mol | [2][3] |

| SMILES | N--INVALID-LINK--C1=CC=C(Br)C=C1 | [3] |

| InChI Key | APLQICUORRMFHY-SSDOTTSWSA-N | [2][4] |

Chemical Structure and Stereochemistry

The defining feature of this molecule is its chirality, which originates from the α-carbon bonded to four different substituents: a hydrogen atom, an amino group, a carboxylic acid group, and a 4-bromophenyl group.[5] The "(R)" designation in its name refers to the specific spatial configuration at this chiral center, as defined by the Cahn-Ingold-Prelog priority rules. This stereochemistry is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1]

Synthesis of Chiral α-Amino Acids

The synthesis of enantiomerically pure α-amino acids is a cornerstone of pharmaceutical chemistry.[6] Methodologies can be broadly categorized into chiral resolution of racemic mixtures and asymmetric synthesis, with the latter being more efficient as it avoids discarding 50% of the material. Asymmetric synthesis aims to create the desired stereocenter selectively.[7]

Synthetic Strategies

Several powerful strategies have been developed for the asymmetric synthesis of α-amino acids:

-

Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct a stereoselective reaction, after which the auxiliary is removed.[8]

-

Catalytic Asymmetric Synthesis: A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or a chiral organocatalyst) is used to generate large quantities of the enantiomerically enriched product.[9] This is often the preferred industrial method due to its high efficiency.

-

Enzymatic Resolution/Synthesis: Enzymes are used to selectively react with one enantiomer in a racemic mixture or to catalyze a stereoselective synthesis.

A common classical approach to α-amino acids is the Strecker synthesis , which involves reacting an aldehyde with ammonia and cyanide to form an α-aminonitrile, followed by hydrolysis.[1] To achieve enantioselectivity, this reaction can be modified using a chiral amine or a chiral catalyst.

Representative Synthetic Workflow: Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for synthesizing chiral amino acids.[5] It utilizes a chiral catalyst to shuttle reactants between an aqueous and an organic phase, creating a chiral environment for the key bond-forming step. The workflow below illustrates a conceptual pathway for synthesizing the target molecule.

Causality Behind Experimental Choices:

-

Glycine Schiff Base: The glycine is protected as a Schiff base to increase the acidity of the α-proton, facilitating deprotonation and subsequent alkylation.

-

Phase-Transfer Catalyst: The chiral catalyst is essential for enantioselectivity. It forms a chiral ion pair with the enolate of the glycine Schiff base, which then preferentially reacts with the 4-bromobenzaldehyde from one face, dictating the final stereochemistry.[10]

-

Biphasic System: Using an organic solvent (like toluene) and an aqueous phase allows for easy separation and recycling of the catalyst and base, which is advantageous for industrial-scale production.[7]

-

Acidic Hydrolysis: This final step is crucial for deprotecting both the amino and carboxyl groups to yield the final free amino acid.

Analytical Characterization

Rigorous analytical validation is required to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Standard Analytical Techniques

| Technique | Purpose | Expected Observations |

| NMR Spectroscopy | Structural elucidation and confirmation. | ¹H NMR: Signals corresponding to aromatic protons (in the ~7.5 ppm region), the α-proton, and exchangeable protons from the amine and carboxylic acid groups. ¹³C NMR: Resonances for the aromatic carbons, the α-carbon, and the carbonyl carbon. |

| Mass Spectrometry | Determination of molecular weight and formula. | A molecular ion peak corresponding to the exact mass of the compound (e.g., 228.9738 m/z for [M-H]⁻). The isotopic pattern will clearly indicate the presence of one bromine atom. |

| Chiral HPLC | Determination of enantiomeric purity (enantiomeric excess, % ee). | Using a chiral stationary phase, the (R) and (S) enantiomers will have different retention times, allowing for their separation and quantification. A successful synthesis will show a major peak for the (R)-enantiomer and a minimal or absent peak for the (S)-enantiomer. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-Br stretching. |

Protocol: Enantiomeric Excess Determination by Chiral HPLC

This protocol provides a self-validating system for assessing the success of an enantioselective synthesis.

Objective: To separate and quantify the (R) and (S) enantiomers of 2-amino-2-(4-bromophenyl)acetic acid to determine the enantiomeric excess (% ee).

Methodology:

-

Standard Preparation:

-

Accurately weigh and dissolve a sample of the racemic (R/S)-2-amino-2-(4-bromophenyl)acetic acid in the mobile phase to a known concentration (e.g., 1 mg/mL). This serves as the validation standard to confirm that the column and conditions can separate the two enantiomers.

-

Accurately weigh and dissolve the synthesized (R)-enantiomer sample in the mobile phase to the same concentration.

-

-

Chromatographic Conditions (Illustrative Example):

-

Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or similar).

-

Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 85:15:0.1 v/v/v). The exact ratio must be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Temperature: 25 °C.

-

-

Analysis Procedure:

-

Inject the racemic standard. Two well-resolved peaks should be observed. Record their retention times (t₁ and t₂).

-

Inject the synthesized sample.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

-

Calculation:

-

Enantiomeric Excess (% ee) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100%

-

A high % ee (e.g., >98%) indicates a highly successful and selective synthesis.[9]

-

Applications in Drug Development

(R)-2-amino-2-(4-bromophenyl)acetic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from its rigid structure and reactive functionalities.

Scaffold for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure relates to its biological activity.[1] This compound provides an excellent starting scaffold. Researchers can systematically modify its three main functional points to generate a library of new compounds for biological screening.

-

Amine Modification: Acylation or alkylation can alter hydrogen bonding capacity and metabolic stability.[1]

-

Carboxylic Acid Modification: Conversion to esters or amides can modify the molecule's charge state, potentially improving cell permeability in a prodrug strategy.[1]

-

Aromatic Ring Modification: The bromine atom is a key site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to probe interactions with a biological target's binding pocket.[1]

Precursor to Biologically Active Molecules

Halogenated phenylglycines are recognized precursors in the synthesis of various pharmaceuticals. While specific APIs derived directly from this exact compound may not be widely public, the structural motif is valuable. The combination of the chiral amino acid backbone and the substituted phenyl ring is found in molecules targeting enzymes and receptors where precise 3D orientation is essential for activity.[1]

References

- 1. This compound | 129592-99-0 | Benchchem [benchchem.com]

- 2. (R)-2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 6934098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-Amino-2-(4-bromophenyl)acetic acid 95% | CAS: 1260220-71-0 | AChemBlock [achemblock.com]

- 4. (R)-2-Amino-2-(4-bromophenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 5. Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts – Oriental Journal of Chemistry [orientjchem.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN105330557A - Preparation method of chiral alpha-amino acid - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-2-amino-2-(4-bromophenyl)acetic Acid: Synthesis, Resolution, and Application

Introduction: The Significance of a Chiral Non-Proteinogenic Amino Acid

(S)-2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic α-amino acid, stands as a pivotal chiral building block in modern pharmaceutical development.[1][2] Its structural uniqueness, characterized by a bromine-substituted phenyl ring at the α-carbon, imparts distinct chemical properties that are highly valued in medicinal chemistry. The chirality at the α-carbon is of paramount importance, as the biological activity of many pharmaceuticals is stereospecific, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects.[1] This guide provides a comprehensive technical overview of the synthesis, chiral resolution, characterization, and application of the (S)-enantiomer, tailored for researchers and professionals in drug discovery and development. The methodologies described herein are presented with an emphasis on the underlying principles and practical considerations to ensure robust and reproducible outcomes.

Part 1: Synthesis of Racemic 2-amino-2-(4-bromophenyl)acetic Acid

The journey to obtaining the enantiomerically pure (S)-2-amino-2-(4-bromophenyl)acetic acid begins with the synthesis of its racemic form. The Strecker synthesis is a classic and reliable method for the preparation of α-amino acids from aldehydes.[3][4][5] This two-step process involves the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid.[6]

The Strecker Synthesis: A Robust Approach

The Strecker synthesis commences with the reaction of 4-bromobenzaldehyde with a source of ammonia and cyanide.[3][7] The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion to yield an α-aminonitrile.[4] Subsequent hydrolysis of the nitrile group affords the desired racemic this compound.[6]

Figure 1: The general workflow of the Strecker synthesis for racemic this compound.

Experimental Protocol: Strecker Synthesis

Materials:

-

4-Bromobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Formation of the α-Aminonitrile:

-

In a well-ventilated fume hood, dissolve 4-bromobenzaldehyde (1 equivalent) in methanol.

-

Add a solution of ammonium chloride (1.1 equivalents) in water, followed by a solution of sodium cyanide (1.1 equivalents) in water.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the α-aminonitrile intermediate can be extracted with an organic solvent (e.g., ethyl acetate) and the solvent evaporated under reduced pressure.

-

-

Hydrolysis of the α-Aminonitrile:

-

To the crude α-aminonitrile, add a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and neutralize with a solution of sodium hydroxide to precipitate the racemic amino acid.

-

The crude product can be collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Part 2: Chiral Resolution of Racemic this compound

With the racemic mixture in hand, the next critical step is the separation of the enantiomers to isolate the desired (S)-enantiomer. Two common and effective methods for chiral resolution are diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Formation: A Classical and Effective Method

This technique relies on the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[9] A common choice for resolving racemic amino acids is a chiral acid, such as tartaric acid.[10][11]

Figure 2: The workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Diastereomeric Salt Formation

Materials:

-

Racemic this compound

-

(+)-Tartaric acid

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

Procedure:

-

Salt Formation:

-

Dissolve the racemic amino acid in a minimal amount of hot methanol or ethanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, also heated.

-

Slowly add the tartaric acid solution to the amino acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of one of the diastereomeric salts.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The mother liquor can be concentrated to potentially crystallize the other diastereomer.

-

-

Liberation of the Enantiomer:

-

Dissolve the isolated diastereomeric salt in water.

-

Acidify the solution with hydrochloric acid to precipitate the enantiomerically enriched amino acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The enantiomeric excess (ee) of the product should be determined by chiral HPLC. The process may need to be repeated to achieve the desired optical purity.

-

Enzymatic Kinetic Resolution: A Green and Selective Alternative

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[12][13] This method is often performed under mild conditions and can provide high enantioselectivity.[14] For amino acids, the resolution can be achieved through the enantioselective hydrolysis of a racemic ester derivative or the enantioselective esterification of the racemic amino acid.

Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

-

Racemic this compound methyl or ethyl ester (prepared by Fischer esterification of the racemic acid)

-

Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB)

-

Phosphate buffer (pH 7.0)

-

Organic solvent (e.g., toluene or methyl tert-butyl ether - MTBE)

-

n-Butanol (for transesterification)

Procedure (Hydrolysis of Racemic Ester):

-

Enzymatic Reaction:

-

Suspend the racemic ester in a mixture of phosphate buffer and an organic solvent.

-

Add the immobilized lipase to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30-40 °C). The enzyme will selectively hydrolyze one ester enantiomer to the corresponding carboxylic acid.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

-

Separation:

-

Filter off the immobilized enzyme for reuse.

-

Separate the aqueous and organic layers. The unreacted ester will remain in the organic layer, while the hydrolyzed amino acid salt will be in the aqueous layer.

-

Acidify the aqueous layer to precipitate the enantiomerically enriched amino acid.

-

The unreacted ester in the organic layer can be hydrolyzed chemically to obtain the other enantiomer.

-

Part 3: Characterization of (S)-2-amino-2-(4-bromophenyl)acetic Acid

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the final product. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will confirm the proton environment of the molecule. Expected signals include those for the aromatic protons, the α-proton, and the amine protons.

-

¹³C NMR spectroscopy will provide information about the carbon skeleton.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Mass spectrometry will determine the molecular weight of the compound, confirming its elemental composition.[15]

-

| Technique | Expected Observations for (S)-2-amino-2-(4-bromophenyl)acetic Acid |

| ¹H NMR | Aromatic protons (doublets), α-proton (singlet or multiplet), amine protons (broad singlet), carboxylic acid proton (broad singlet). |

| ¹³C NMR | Signals for the aromatic carbons (including the carbon attached to bromine), the α-carbon, and the carbonyl carbon. |

| IR (cm⁻¹) | ~3000-2500 (broad, O-H stretch), ~3100-3000 (N-H stretch), ~1700 (C=O stretch), ~1600, 1480 (aromatic C=C stretch). |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of C₈H₈BrNO₂ (230.06 g/mol ).[17] |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of the final product.[18][19] A suitable chiral stationary phase (CSP) is required to resolve the enantiomers.

Typical Chiral HPLC Method Parameters:

-

Column: A chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose) or a macrocyclic glycopeptide, is commonly used for amino acid separations.[20]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol or isopropanol) with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) is often effective.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

The method should be validated to demonstrate its accuracy, precision, linearity, and robustness.[21]

Part 4: Applications in Drug Development

(S)-2-amino-2-(4-bromophenyl)acetic acid is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[][23][24] The bromophenyl moiety can serve as a handle for further functionalization through cross-coupling reactions, allowing for the construction of more complex molecular architectures.[1] Its incorporation into a drug molecule can influence its pharmacokinetic and pharmacodynamic properties.

The use of enantiomerically pure building blocks like (S)-2-amino-2-(4-bromophenyl)acetic acid is crucial for the development of stereochemically defined drugs, leading to improved efficacy and safety profiles.[2][25]

Conclusion

This technical guide has outlined the key methodologies for the synthesis, resolution, and characterization of (S)-2-amino-2-(4-bromophenyl)acetic acid. From the foundational Strecker synthesis to the precise separation of enantiomers and their rigorous characterization, each step requires careful execution and a thorough understanding of the underlying chemical principles. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like (S)-2-amino-2-(4-bromophenyl)acetic acid in the drug discovery and development pipeline remains paramount. The protocols and insights provided herein serve as a valuable resource for scientists and researchers working at the forefront of medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 129592-99-0 | Benchchem [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 11. Resolution of esters of phenylglycine with (+)-tartaric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. vanderbilt.edu [vanderbilt.edu]

- 17. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. scas.co.jp [scas.co.jp]

- 21. tsijournals.com [tsijournals.com]

- 23. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 24. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 25. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Solubility of 2-Amino-2-(4-bromophenyl)acetic Acid in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient process development, formulation, and drug delivery design. This technical guide provides an in-depth framework for characterizing the solubility of 2-amino-2-(4-bromophenyl)acetic acid, a key building block in pharmaceutical synthesis.[1] Due to the limited availability of public, comprehensive solubility data for this specific compound, this paper focuses on the fundamental principles governing its solubility and presents a robust, field-proven experimental protocol for its determination. We will explore the physicochemical properties of the molecule, provide a rationale for solvent selection, detail a step-by-step methodology using the gold-standard isothermal shake-flask method, and discuss appropriate analytical quantification techniques.[2] This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction: The "Why" Behind Solubility Characterization

This compound is a non-proteinogenic α-amino acid derivative. Its structure, featuring a chiral center and a halogenated aromatic ring, makes it a valuable precursor for synthesizing a range of complex, biologically active molecules.[1] The bromine atom, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions.

A thorough understanding of its solubility in various organic solvents is not merely academic; it is critical for:

-

Reaction Engineering: Selecting an appropriate solvent system to ensure reactants are in the same phase, which influences reaction kinetics and yield.

-

Purification and Crystallization: Designing efficient crystallization processes for isolating the compound with high purity, where solubility dictates solvent choice, yield, and anti-solvent selection.

-

Formulation Development: For direct use as an API, solubility is a primary determinant of bioavailability.[3][4] Understanding its behavior in organic solvents is key to developing advanced formulations like lipid-based delivery systems or amorphous solid dispersions.

-

Analytical Method Development: Choosing appropriate diluents for chromatographic analysis.

This guide provides the necessary theoretical background and practical methodology to empower researchers to generate reliable and reproducible solubility data for this compound and others like it.

Physicochemical Landscape of this compound

The solubility of a molecule is dictated by its structure. For this compound (Molecular Formula: C₈H₈BrNO₂, Molecular Weight: 230.06 g/mol ), several key features are at play:[5]

-

Zwitterionic Nature: Like all α-amino acids, this compound can exist as a zwitterion, possessing both a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻). This high internal polarity drastically reduces its solubility in non-polar organic solvents.

-

Amphoterism: The presence of both an acidic carboxylic group and a basic amino group means its charge state is highly dependent on the environment.[6] In acidic media, the amino group is protonated, and in basic media, the carboxylic acid is deprotonated. While primarily relevant for aqueous systems, this can also influence solubility in protic organic solvents or in the presence of acidic/basic impurities.

-

Aromatic Ring and Halogenation: The 4-bromophenyl group is a large, non-polar moiety. The bromine atom adds to the molecular weight and size, and its electronegativity contributes to the molecule's overall electronic profile. This part of the molecule favors interactions with less polar, "like" solvents.[7]

-

Hydrogen Bonding: The amino and carboxylic acid groups are excellent hydrogen bond donors and acceptors. This property dominates its interaction with polar protic solvents (e.g., alcohols, water).

The molecule's overall solubility in a given solvent is a result of the energetic balance between breaking the solute-solute (crystal lattice) and solvent-solvent interactions to form new solute-solvent interactions. For this compound, the high energy required to break the strong intermolecular (zwitterionic and hydrogen bonding) forces in its solid crystal lattice is a major barrier to dissolution, especially in non-polar solvents.

Strategic Solvent Selection

A systematic approach to solvent selection is crucial. The chosen solvents should span a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile.

Table 1: Recommended Solvent Classes for Solubility Screening

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding with both the -NH₂ and -COOH groups. Expected to be a relatively good solvent class. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Can accept hydrogen bonds and have large dipole moments, allowing them to solvate the zwitterionic form. DMSO is often an excellent solvent for polar, crystalline compounds. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, can act as hydrogen bond acceptors. Solubility is expected to be limited but important for reaction chemistry. |

| Ketones | Acetone | A common semipolar solvent that can offer intermediate solubility.[7] |

| Esters | Ethyl Acetate | Lower polarity than ketones; useful for understanding behavior in common extraction and chromatography solvents. |

| Chlorinated | Dichloromethane (DCM) | A non-polar aprotic solvent, useful for evaluating the contribution of the bromophenyl ring to solubility. |

| Non-polar | Toluene, Heptane | Expected to be very poor solvents. Data is useful for defining the lower limits of solubility and for selecting anti-solvents in crystallization processes. |

Experimental Protocol: The Isothermal Shake-Flask Method

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[2][8] It is reliable, well-established, and recommended by regulatory bodies like the WHO for its accuracy.[9] The goal is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.

Required Materials and Equipment

-

Analyte: this compound (confirm purity and solid form, e.g., via XRPD).

-

Solvents: High-purity (e.g., HPLC grade) solvents from the classes listed in Table 1.

-

Equipment:

-

Analytical balance (4-5 decimal places).

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

-

Orbital shaker with temperature control (or a shaker inside a temperature-controlled incubator).

-

Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility, e.g., PTFE).

-

Volumetric flasks and pipettes for dilutions.

-

HPLC-UV system for quantification.

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. A starting point of ~20-50 mg of solid in 2-3 mL of solvent is typical.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing or vortex formation.[9]

-

Time to Equilibrium: Allow the samples to shake for a sufficient duration to reach equilibrium. This is a critical parameter. A common practice is to measure the concentration at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change (e.g., <5% variation).[9]

-